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Picein

Cat. No.: B015555
CAS No.: 530-14-3
M. Wt: 298.29 g/mol
InChI Key: GOZCEKPKECLKNO-RKQHYHRCSA-N
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Description

Picein is a phenolic glycoside (C₁₄H₁₈O₇) naturally found in plants of the Salix (willow) genus and Norway spruce . This compound is of significant research interest for its demonstrated antioxidative and potential neuroprotective properties . In vitro studies on neuroblastoma SH-SY5Y cells, a recognized model for neurodegenerative research, show that this compound can significantly attenuate menadione-induced oxidative stress . Its mechanism of action involves mitigating the overproduction of mitochondrial superoxide and other reactive oxygen species (ROS), thereby helping to recover normal metabolic activity and protect mitochondrial integrity in stressed neuronal cells . With its structural similarity to the known neuroprotectant gastrodin, this compound presents a promising profile for researchers investigating pathways involved in oxidative stress-related pathologies, such as Alzheimer's and Parkinson's disease . This product is provided for research purposes in laboratory settings only. For Research Use Only. Not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O7 B015555 Picein CAS No. 530-14-3

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZCEKPKECLKNO-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031535
Record name Picein
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Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

530-14-3
Record name Picein
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Record name Picein
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Record name Picein
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Record name 1-[4-(β-D-glucopyranosyloxy)phenyl]ethan-1-one
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Record name PICEIN
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Biosynthesis and Natural Occurrence of Picein

Picein Biosynthetic Pathways in Plants

The biosynthesis of this compound and related acetophenone (B1666503) glucosides in plants involves a series of enzymatic steps, though some initial stages remain to be fully elucidated.

A proposed biosynthetic pathway for hydroxylacetophenones, including piceol and pungenol, and their respective glucosides, this compound and pungenin (B12295219), involves at least two primary phases. nih.govresearchgate.net The first phase entails the biosynthesis of the acetophenone aglycons, such as piceol (4-hydroxyacetophenone) and pungenol. nih.govresearchgate.net The specific enzymes catalyzing this initial formation of the aglycons in plants are not yet fully characterized. nih.govresearchgate.net The second phase involves the glucosylation of these aglycons to produce the corresponding glucosides, this compound and pungenin. nih.govresearchgate.net This glucosylation step is mediated by glucosyltransferases. nih.gov

In white spruce (Picea glauca), the metabolic route for these defense-related hydroxyacetophenones has been described in three phases: (a) the biosynthesis of the acetophenone aglycons, catalyzed by a set of enzymes that are currently unknown; (b) the subsequent formation and accumulation of the corresponding glycosides (like this compound) through the action of a glucosyltransferase; and (c) the release of the aglycons from their glucosides, facilitated by a glucosylhydrolase, specifically PgβGLU-1. nih.gov This biosynthetic model for acetophenones appears to be conserved across the Pinaceae family. nih.gov Furthermore, the production of acetophenone glucosides across diverse land plants is suggested to have arisen through convergent evolution. nih.gov

The conversion of piceol to this compound is a glucosylation reaction, primarily catalyzed by a glucosyltransferase. nih.gov While the specific plant glucosyltransferase responsible for this compound synthesis in spruce has not been fully detailed in the provided information, a novel p-HAP (p-hydroxyacetophenone, i.e., piceol) glucosyltransferase has been identified and characterized, enabling the de novo biosynthesis of this compound from p-HAP in Escherichia coli. researchgate.net This highlights the enzymatic nature of the glucosylation step.

Conversely, the enzyme PgβGLU-1, a β-glucosidase, plays a crucial role in the hydrolysis of this compound, releasing the aglycon piceol. nih.govnih.govresearchgate.net This enzyme is vital for the plant's defense, as the released aglycons often possess biological activity. nih.govnih.govresearchgate.net The levels of PgβGLU-1 enzyme activity are directly correlated with the accumulation of piceol and pungenol and inversely correlated with the levels of this compound and pungenin in white spruce. nih.gov

Generally, the biosynthesis of glycosides, including this compound, involves sugar phosphates binding with uridine (B1682114) triphosphate (UTP) to form a sugar-uridine diphosphate (B83284) sugar complex (e.g., UDP-glucose). pharmacy180.com This sugar nucleotide complex then reacts with the acceptor unit, the aglycone (piceol in this case), in a reaction that leads to glycoside production. pharmacy180.com

Table 1: Proposed Enzymatic Steps in this compound Metabolism

Step No.ReactionEnzyme Class/TypeRole in this compound Metabolism
1Aglycon (Piceol) FormationUnknown plant enzymesPrecursor synthesis
2Piceol + UDP-Glucose → this compound + UDPGlucosyltransferaseThis compound synthesis
3This compound + H₂O → Piceol + Glucoseβ-Glucosidase (e.g., PgβGLU-1)This compound hydrolysis

The primary precursor for this compound is its aglycon, piceol (4-hydroxyacetophenone). wikipedia.orgnih.govresearchgate.net Piceol, along with pungenol, is proposed to be derived from coumaroyl-CoA or caffeoyl-CoA. researchgate.net These CoA esters are central intermediates in the phenylpropanoid pathway, a major route for the synthesis of various phenolic compounds in plants. researchgate.netnih.gov

The sugar moiety incorporated into this compound is glucose. researchgate.netpharmacy180.com In the general biosynthesis of glycosides, glucose is typically transferred from an activated sugar donor, such as uridine diphosphate glucose (UDP-glucose). pharmacy180.com Therefore, UDP-glucose serves as a key metabolic intermediate, providing the glucose unit for the glucosylation of piceol to form this compound.

Table 2: Key Precursors and Intermediates in this compound Biosynthesis

Compound NameRoleSource/Origin
Coumaroyl-CoAProposed precursor for piceolPhenylpropanoid pathway
Caffeoyl-CoAProposed precursor for piceolPhenylpropanoid pathway
PiceolAglycon, direct precursor to this compoundDerived from CoA esters
GlucoseSugar moiety of this compoundCarbohydrate metabolism
UDP-GlucoseActivated glucose donor for glucosylationFormed from glucose and UTP

Genetic and Molecular Aspects of this compound Biosynthesis

The genetic and molecular mechanisms underlying this compound biosynthesis and accumulation are being investigated, particularly in the context of plant defense.

While the genes directly responsible for the initial formation of the piceol aglycon remain largely uncharacterized in spruce, research has identified genes influencing this compound levels. The Pgβglu-1 gene in white spruce (Picea glauca) encodes a β-glucosidase enzyme (PgβGLU-1) that is highly expressed in resistant trees and is responsible for the release of piceol and pungenol from their glucoside forms, including this compound. nih.govnih.govresearchgate.netd-nb.info The expression levels of Pgβglu-1 are negatively correlated with this compound levels, indicating its role in the breakdown rather than the synthesis of this compound. nih.gov

Gene expression, particularly at the transcriptional level, is a primary mode of regulating protein production in cells. khanacademy.orgnih.gov This allows plants to control the synthesis of specific compounds, including secondary metabolites like this compound, in response to environmental cues or developmental stages. khanacademy.org

In white spruce, the regulation of this compound levels is notably influenced by the transcriptional control of the Pgβglu-1 gene. nih.gov Higher expression of Pgβglu-1 leads to increased levels of piceol and pungenol (the products of this compound hydrolysis) and, consequently, lower levels of this compound (the substrate). nih.gov This inverse correlation suggests that the plant actively regulates the breakdown of this compound through transcriptional control of this β-glucosidase gene, thereby influencing the pool of accumulated this compound. nih.gov Transcription factors, which are proteins that bind to specific DNA sequences to promote or suppress gene transcription, are key players in such regulatory processes. wikipedia.org While specific transcription factors for this compound synthesis were not detailed, the general principles of transcriptional regulation apply to the complex pathways of plant secondary metabolism.

This compound in Other Medicinal Plants

Beyond Salix and Picea species, this compound has been identified in several other plants, particularly those recognized for their medicinal properties.

Picrorhiza kurroa : this compound has been isolated from Picrorhiza kurroa, also known as Kutki, an herb widely used in Ayurvedic medicine. nih.govwikipedia.orgscilit.comfishersci.cauni.lu Research indicates that this compound extracted from the rhizomes of P. kurroa can promote collagen synthesis at specific concentrations (10–30 μM) without exhibiting cytotoxicity at effective levels. However, one study evaluating the antioxidative activity of this compound from this herb did not find significant antioxidative effects for this compound itself, in contrast to another compound, luteolin-5-O-glucopyranoside, found in the same plant. caldic.comwikipedia.orguni.lu

Vauquelinia corymbosa : this compound has been extracted from the aerial parts of Vauquelinia corymbosa. caldic.comwikipedia.orgthegoodscentscompany.comwikidata.orgnih.gov This compound has demonstrated favorable enzymatic activity against yeast and rat small intestinal α-glucosidases, suggesting its potential as an α-glucosidase inhibitor for the development of new antidiabetic drugs. caldic.comwikipedia.orgthegoodscentscompany.comwikidata.orgnih.gov

Other Species : this compound has also been reported in Phagnalon rupestre (Asteraceae), Ebenus pinnata, Rhodiola rosea L. (Golden Root), and Poacynum hendersonii. caldic.comwikipedia.org

Tissue-Specific Localization of this compound in Plants

The localization of this compound within plant tissues is crucial for understanding its physiological roles. As observed in Picea species, this compound is present in both mycorrhizal and non-mycorrhizal roots, as well as in the needles of Norway spruce. caldic.comwikipedia.orgwikidata.orgresearchgate.netwikipedia.orguni.lu In White spruce, it is found in foliar tissues. caldic.comwikipedia.orgmitoproteome.org While detailed cellular-level localization studies specifically for this compound are limited in the provided literature, general principles of secondary metabolite localization in plants indicate that such compounds can accumulate in various tissues and cell types, including vascular tissue (phloem and xylem rays), root tips, and stomatal guard cells, often in response to developmental cues or environmental stresses. ifr-pan.edu.plmdpi.comishs.orgmdpi.comfrontiersin.org

Data Tables

Table 1: this compound Content in Picea Species

Plant SpeciesTissue TypeThis compound Concentration (% Dry Weight)Source
Picea abiesNon-mycorrhizal roots0.09–0.2 caldic.comwikipedia.org
Picea abiesNeedles1.8–2.2 caldic.comwikipedia.org
Picea glaucaFoliar (leaves)>10 (second most abundant metabolite) caldic.comwikipedia.orgmitoproteome.org

Table 2: Other Plant Species Containing this compound

Plant SpeciesPlant Part(s) MentionedPrimary Associated Property/Finding (if any)Source
Picrorhiza kurroaRhizomes, LeavesAntioxidant, promotes collagen synthesis caldic.comwikipedia.orgnih.govwikipedia.orgscilit.comfishersci.cauni.lu
Vauquelinia corymbosaAerial partsα-glucosidase inhibitory activity caldic.comwikipedia.orgthegoodscentscompany.comwikidata.orgnih.gov
Phagnalon rupestreAerial partsMentioned as phenolic compound caldic.comwikipedia.org
Ebenus pinnataNot specifiedMentioned as phenolic compound caldic.comwikipedia.org
Rhodiola rosea L.Not specifiedMentioned as phenolic compound caldic.comwikipedia.org
Poacynum hendersoniiFlowersModerate promotion of adipogenesis caldic.comwikipedia.org

Advanced Methodologies for Picein Research

Extraction and Isolation Techniques for Picein

Extracting this compound from plant materials involves dissolving the compound from the solid matrix into a suitable solvent, followed by subsequent isolation steps to separate it from other co-extracted compounds.

Solvent extraction is a fundamental method for isolating compounds based on their differential solubilities in various solvents. The selection of the appropriate solvent is critical and depends on the chemical properties of this compound and the matrix. Common solvents include water, ethanol (B145695), and acetone (B3395972), chosen based on their polarity and ability to dissolve the target compounds. buffaloextracts.com For instance, water is effective for water-soluble compounds, while ethanol and acetone are suitable for oil-soluble compounds. buffaloextracts.com

In the context of this compound, n-butanol has been identified as an effective solvent for its separation, leading to a reported purity of 93.6%. mdpi.com Advanced eco-friendly extraction techniques, such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), offer advantages over conventional methods by reducing extraction time, increasing yields, and minimizing solvent consumption. researchgate.nettuiasi.ro These methods enhance the transfer of compounds from the solid plant material into the solvent phase.

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate analytes from complex samples by adsorbing them onto a solid phase, followed by elution. slideshare.net While general principles of SPE involve the use of various sorbent types to selectively retain target compounds, specific details regarding sorbent types and conditions optimized for this compound are not extensively detailed in general literature. However, SPE is a versatile technique often employed as a preliminary cleanup step before more advanced chromatographic purifications. slideshare.net

Countercurrent Chromatography (CCC) , also known as liquid-liquid chromatography, is a unique separation technique that utilizes two immiscible liquid phases without a solid support. slideshare.netunacademy.com This all-liquid system allows for the separation of compounds based on their differential partitioning between the two phases. slideshare.netunacademy.com CCC is particularly advantageous for natural product separation due to its high throughput, low cost, gentle sample treatment, versatility, and full sample recovery, avoiding issues like irreversible adsorption common with solid-phase adsorbents. slideshare.netchromatographyonline.com The technique separates substances with different distribution coefficients through repeated contact of solvents in each stage, ultimately yielding pure solvent phases. slideshare.net An integrated online column-switching CCC system with a solid-phase trapping/preconcentration interface has been developed, which can enhance peak resolution and capacity by combining liquid and solid supports. nih.gov

Chromatographic Techniques for this compound Isolation

Chromatographic methods are indispensable for the fine purification of this compound, enabling the separation of this compound from structurally similar compounds and other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the purification of organic compounds, including this compound. idtdna.comgoogle.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. For this compound, reversed-phase HPLC is commonly employed, where separation is based on the relative hydrophobicity of the compounds. idtdna.comthermofisher.com This method effectively separates full-length target compounds from truncated products and other impurities. idtdna.com

HPLC has been successfully utilized for the characterization and quantification of phenolic compounds, including this compound, from willow bark extracts. mdpi.commdpi.comresearchgate.net These studies often employ reversed-phase columns coupled with detectors such as mass spectrometry (MS) for compound identification or ultraviolet (UV) detectors for quantification. mdpi.com

A specific research finding highlights the application of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with evaporative light scattering (ELSD) and UV detectors for the simultaneous separation and quantification of this compound and other aromatic compounds, as well as monosaccharides, from willow bark extract. mdpi.com The use of a ternary eluent mixture consisting of acetonitrile, water, and methanol (B129727) facilitated the baseline separation of main components, including this compound, in a short analysis time. mdpi.com

Table 1: Example HPLC Conditions for this compound Separation (HILIC Method)

ParameterValueCitation
EluentsA = Water, B = Acetonitrile (A/B = 17/83) mdpi.com
A = 30% Methanol in Water, B = Acetonitrile (A/B = 20/80) mdpi.com
Flow Rate1.3 mL/min mdpi.com
Injection Volume5 µL mdpi.com
ColumnPhenomenex Luna Omega Sugar mdpi.com
This compound Retention Time (tr)3.45 and 3.49 min (with A/B = 17/83) mdpi.com
Increased resolution with methanol in aqueous eluent mdpi.com

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC) or gel filtration, separates molecules based on their size or hydrodynamic volume. microbenotes.comwikipedia.orgrqmplus.com In GPC, the stationary phase consists of porous gel beads, and molecules are separated based on their ability to enter these pores. microbenotes.comrqmplus.com Larger molecules are excluded from the pores and elute faster, while smaller molecules penetrate the pores and are retained longer. microbenotes.comwikipedia.org This technique is commonly used for the analysis of polymers and large molecular weight compounds. wikipedia.orgrqmplus.com Given this compound's molecular weight of 298.291 g/mol , wikipedia.orgcdutcm.edu.cncdutcm.edu.cn GPC would typically be applied for separating this compound from significantly larger or smaller molecules, or for analyzing this compound if it forms aggregates or is part of a larger complex. The method is effective for maintaining the stability and activity of molecules and generally offers high recoveries due to the absence of strong molecule-matrix binding. nih.gov

Ion Exchange Chromatography (IEC) separates compounds based on their net charge. harvardapparatus.combio-rad.com The technique involves the reversible adsorption of charged molecules to immobilized ion groups on a matrix of opposite charge. harvardapparatus.combio-rad.com Charged compounds are retained by an ion exchanger, while neutral or similarly charged compounds pass through. bio-rad.com Elution of adsorbed compounds is typically achieved by increasing the ionic strength of the buffer or by changing the pH. harvardapparatus.combio-rad.com Ion exchange media are available as cation or anion exchangers, with various particle sizes and purity ranges. bio-rad.com The choice of resin and buffer pH is crucial, as the protein's charge depends on its isoelectric point (pI) and the buffer pH. harvardapparatus.combio-rad.com

Adsorption Column Chromatography involves the selective transfer of solutes from a fluid phase to the surface of insoluble, rigid particles (adsorbent). farabi.university Molecules bond with the solid surface or are held by weak intermolecular forces. farabi.university Highly porous solid particles with large surface areas are used, with most adsorption occurring within the pores. farabi.university Both adsorption and ion exchange are sorption operations where the separating agent becomes saturated with the transferred substances, which can then be desorbed for recovery and reuse of the adsorbent. farabi.university The behavior of this compound in adsorption column chromatography suggests its partition coefficients play a role in its separation. researchgate.net

Analytical and Characterization Methodologies for this compound

Analytical and characterization methodologies are indispensable for the study of this compound, enabling its precise identification, structural elucidation, and quantification in diverse matrices. These techniques range from sophisticated spectroscopic methods that provide detailed structural information to highly sensitive chromatographic approaches for accurate measurement.

Spectroscopic Techniques for this compound Structure Elucidation

Spectroscopic techniques play a pivotal role in confirming the molecular structure of this compound and its derivatives. These methods leverage the interaction of electromagnetic radiation with the compound to generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative analysis and structural elucidation of organic compounds, including this compound fishersci.fi. It provides detailed information on the molecular structure by analyzing the chemical shifts of signals, coupling patterns, and the intramolecular integration ratios of atomic nuclei, primarily ¹H and ¹³C fishersci.fi. This technique is particularly valuable in natural product chemistry for confirming the arrangement of atoms within a molecule fishersci.fi.

Beyond qualitative analysis, quantitative NMR (qNMR) can be employed to determine the purity of a compound by correlating the ratio of signal areas to the number of atomic nuclei in the compound fishersci.fi. Advanced NMR techniques, such as Carbon-13 NMR (¹³C NMR), offer additional structural insights, including the determination of lipid classes, acyl group distribution, and fatty acid positional arrangements. Two-dimensional (2D) NMR techniques further enhance identification and quantification capabilities, especially for minor components within complex biological matrices. A significant advantage of NMR spectroscopy is its non-destructive nature, high reproducibility, and efficiency, providing direct quantitative insights into chemical composition.

Mass Spectrometry (MS) techniques are extensively utilized for the characterization, quality assessment, and authenticity testing of various compounds, including this compound, by providing comprehensive information on sample composition. This compound has been identified using hyphenated techniques such as ion mobility spectroscopy (IMS) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS).

In specific research, the precursor ion of this compound was identified as [M + HCOO]⁻ with an m/z value of 343.1031. A less abundant [M - H]⁻ ion was also observed at m/z 297.0976, and a characteristic fragment ion was detected at m/z 137.0239. High-resolution mass spectrometry (HRMS), often integrated with ultrahigh-performance liquid chromatography (UHPLC), has been applied in untargeted metabolomics studies to profile secondary metabolites, including this compound, in samples like honey. Additionally, electrospray triple-quadrupole MS and MS/MS, when combined with reversed-phase high-performance liquid chromatography (RP-HPLC), have been successfully used for the characterization and identification of this compound in extracts from willow bark.

The use of ion mobility mass spectrometry allows for the measurement of collision cross section (CCS) values, which can be compared with predicted values to enhance the confidence level of compound identification. Predicted CCS values for various this compound adducts are summarized in the table below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺299.11254165.7
[M+Na]⁺321.09448175.2
[M+NH₄]⁺316.13908170.2
[M+K]⁺337.06842173.2
[M-H]⁻297.09798166.8
[M+Na-2H]⁻319.07993167.1
[M]⁺298.10471166.9
[M]⁻298.10581166.9

Ultraviolet-Visible (UV-Vis) spectroscopy is an absorption or reflectance spectroscopic technique that operates within the ultraviolet-visible spectral region. This method is fundamental for analyzing the absorbance, transmittance, and concentration of chemical compounds. It functions by measuring the electronic transitions that occur within molecules when they absorb light in the UV-Vis range. While comprehensive spectral data for this compound's UV-Vis profile is not widely detailed in general literature, a high-performance liquid chromatography (HPLC) method for the determination of salicin (B1681394), which also screened for this compound, utilized a detection wavelength of 270 nm. This indicates that this compound exhibits absorbance in this region, consistent with its phenolic structure.

Chromatographic Quantification of this compound

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures. These techniques provide a robust framework for purity evaluation and accurate determination of compound concentrations.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely employed technique for the quantitative analysis of various compounds, including natural products like this compound. It has been successfully used for the identification and quantification of this compound in willow bark extracts when coupled with electrospray triple-quadrupole MS and MS/MS.

A specific HPLC method for determining salicin content in Salix species also included screening for this compound. This method employed a Zorbax CB-C18 column (4.6 × 150 mm, 5 µm particle size) with an isocratic mobile phase consisting of bidistilled water, tetrahydrofuran, and ortho-phosphoric acid in a ratio of 97.7:1.8:0.5 (v/v/v). The flow rate was set at 1 mL/min, and detection was performed by measuring the peak area at a wavelength of 270 nm. HPLC methods are rigorously validated to ensure accuracy in terms of recovery, precision, and linearity, making them reliable for quantitative determinations. This technique is capable of separating and quantifying a broad range of compounds, including phenolic acids, flavonols, and flavanols, alongside this compound.

Gas Chromatography (GC): Gas Chromatography (GC) is recognized as a suitable analytical technique for the analysis of this compound as an analytical standard. GC-Mass Spectrometry (GC-MS) is a well-established method for the separation and analysis of volatile and semi-volatile components. While GC-MS is primarily applied to volatile compounds, the analysis of less volatile compounds like this compound may sometimes necessitate prior derivatization to enhance their volatility. The suitability of GC for this compound analysis suggests its potential for quantification, especially in contexts where the compound can be made amenable to gas-phase separation.

Chemo-taxonomical Surveys Utilizing this compound Data

Chemo-taxonomy, a branch of taxonomy, employs chemical characteristics of organisms to aid in their classification and to understand phylogenetic relationships researchgate.netsrce.hrresearchgate.net. This methodology relies on the analysis of secondary metabolites, which are often specific to certain taxa and exhibit variations that can serve as reliable markers for differentiation and classification researchgate.netsrce.hr. Phenolic compounds, due to their structural diversity, widespread distribution in vascular plants, and chemical stability, are extensively utilized in chemotaxonomic investigations researchgate.net.

This compound, a phenolic glycoside, has been identified in a variety of plant species across different families. Its presence and concentration can vary between species, suggesting its potential utility in chemotaxonomical surveys. While extensive, dedicated chemo-taxonomical surveys focusing solely on this compound data for broad taxonomic classification with detailed comparative quantitative data across numerous species are not widely documented, its reported occurrence in diverse plant genera provides foundational data for such applications. For instance, this compound has been reported in plants such as Rhodiola crenulata, Salvia officinalis, Phagnalon rupestre, Ebenus pinnata, Rhodiola rosea L., Poacynum hendersonii, Vauquelinia corymbosa Bonlp, and Norway spruce (Picea abies) nih.govencyclopedia.pubnih.gov.

The varying presence of this compound across these species, as summarized in the table below, highlights its potential as a chemical marker. In some cases, the compound's concentration has also been linked to specific physiological responses, such as plant stress in Norway spruce, where this compound levels were associated with the tree's defense against fungal pathogens and budworm encyclopedia.pubnih.gov. Such intraspecific variations, while not directly chemotaxonomic in the sense of interspecies classification, underscore the compound's dynamic presence within plant systems, which could indirectly inform taxonomic studies by revealing distinct chemical profiles under varying conditions. The application of advanced analytical techniques, such as chromatography and mass spectrometry, enables the detection and quantification of such metabolites, providing the "chemical fingerprints" necessary for chemotaxonomic classification srce.hr.

Reported Occurrence of this compound in Select Plant Species

Plant SpeciesFamilyReference
Rhodiola crenulataCrassulaceae nih.gov
Salvia officinalisLamiaceae nih.gov
Phagnalon rupestreAsteraceae encyclopedia.pub
Ebenus pinnataFabaceae encyclopedia.pub
Rhodiola rosea L.Crassulaceae encyclopedia.pub
Poacynum hendersoniiApocynaceae encyclopedia.pub
Vauquelinia corymbosa BonlpRosaceae encyclopedia.pub
Picea abies (Norway spruce)Pinaceae encyclopedia.pubnih.gov

Further comprehensive studies focusing on the comparative analysis of this compound distribution and concentration across a wider range of related and unrelated plant species could more definitively establish its role as a primary chemotaxonomic marker.

Pharmacological and Biological Activities of Picein: Mechanistic Insights

Neuroprotective Effects of Picein and Associated Mechanisms

This compound, an active compound found in several plants, has garnered attention for its potential neuroprotective properties. nih.gov Research into its effects has primarily focused on its ability to counteract cellular damage implicated in the progression of neurodegenerative diseases (NDDs). nih.govresearchgate.net The central nervous system is particularly vulnerable to oxidative stress due to its high oxygen consumption rate and low levels of antioxidants. nih.govencyclopedia.pub Therefore, molecules like this compound that can neutralize oxidative stress are considered promising for maintaining neuronal cell survival. nih.govencyclopedia.pub

This compound's Role in Attenuating Oxidative Stress in Neuronal Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in neurodegenerative disorders. nih.govresearchgate.netmdpi.com this compound has demonstrated a capacity to mitigate this stress in neuronal cell models, highlighting its potential as a neuroprotective agent. nih.govencyclopedia.pub

Reactive oxygen species are highly reactive molecules that, in excess, can lead to irreversible damage to cells, including neurons. nih.govmdpi.com Studies have shown that this compound can directly address this issue. In a key study using the human neuroblastoma SH-SY5Y cell line, a common model for neurodegenerative disease research, this compound was shown to effectively reduce ROS levels induced by the neurotoxin menadione. nih.govencyclopedia.pub This action demonstrates a direct neutralizing effect on the damage caused by ROS, which is crucial for the survival of neuronal cells. nih.govencyclopedia.pub

Table 1: Effect of this compound on Menadione-Induced ROS Levels in SH-SY5Y Cells

Cell LineOxidative Stress InducerObserved Effect of this compoundReference
SH-SY5Y Neuroblastoma CellsMenadioneDecreased intracellular ROS levels nih.govencyclopedia.pub

Mitochondrial dysfunction is a central feature in the pathogenesis of many neurodegenerative diseases. nih.govresearchgate.netmdpi.com These organelles are critical for cellular energy production, and their impairment can lead to reduced ATP production, increased oxidative stress, and ultimately, cell death. mdpi.commdpi.com In the context of neurodegeneration, damage to mitochondria can be caused by an accumulation of ROS, leading to impaired respiratory chain function and altered membrane permeability. nih.gov

Table 2: this compound's Impact on Mitochondrial Function in a Neurodegeneration Model

Cell ModelInducer of Mitochondrial DysfunctionObserved Effect of this compoundReference
SH-SY5Y Neuroblastoma CellsMenadioneRecovery of mitochondrial activity to normal levels nih.govencyclopedia.pub

Anti-inflammatory Actions of this compound in Neurological Contexts

Neuroinflammation, mediated by activated glial cells such as microglia and astrocytes, is another critical component in the progression of neurodegenerative diseases. biosciencepharma.comnih.govnih.gov While inflammation is a protective response, chronic and uncontrolled inflammation in the central nervous system contributes to neuronal damage. biosciencepharma.com this compound has been reported to possess anti-inflammatory properties in some cellular studies, although it is noteworthy that other studies have not observed this effect, indicating a need for further investigation. nih.govresearchgate.net

Activated microglia and other immune cells in the brain release a variety of inflammatory mediators, including cytokines like interleukins and tumor necrosis factor-α (TNF-α), as well as nitric oxide (NO). nih.govnih.gov These molecules, when overproduced, contribute to a neurotoxic environment. biosciencepharma.comnih.gov While some studies suggest this compound has anti-inflammatory effects, the specific inflammatory mediators and signaling pathways it modulates within neurological contexts are not yet well-defined in the existing literature. nih.govresearchgate.net General anti-inflammatory mechanisms often involve the inhibition of pathways like the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB), which regulates the expression of many pro-inflammatory genes. biosciencepharma.commdpi.com However, direct evidence linking this compound to the modulation of specific mediators like TNF-α, interleukins, or the NF-κB pathway in neuronal cells is still limited. nih.gov

Molecular Targeting in Neurodegenerative Diseases

Identifying specific molecular targets is crucial for developing effective therapies for neurodegenerative diseases. mdpi.comfrontiersin.org In Alzheimer's disease, for example, the accumulation of beta-amyloid (Aβ) peptides is a key pathological hallmark. nih.gov The generation of Aβ is dependent on the enzymatic activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.govmdpi.com

In silico studies, which use computational models to predict interactions between molecules, have identified BACE1 as a potential molecular target for this compound. nih.govresearchgate.net Docking simulations suggest that this compound can bind to the active site of the BACE1 enzyme. nih.govresearchgate.net This finding points to a potential mechanism through which this compound could exert a neuroprotective effect in Alzheimer's disease by inhibiting the production of neurotoxic Aβ peptides. nih.gov However, these computational findings require further validation through direct in vitro and in vivo experimental studies. nih.gov

Table 3: Potential Molecular Target of this compound in Neurodegenerative Disease

Disease ContextPotential Molecular TargetMethod of IdentificationPotential MechanismReference
Alzheimer's DiseaseBACE1 (Beta-secretase 1)In silico (computational docking)Inhibition of Aβ peptide generation nih.govresearchgate.net
In Silico Identification of BACE1 as a Putative this compound Target

Computational, or in silico, studies have been employed to explore the potential molecular targets of this compound, offering insights into its neuroprotective mechanisms. mdpi.com These analyses have suggested that Beta-secretase 1 (BACE1) may be a possible molecular target for this compound. mdpi.com BACE1 is a transmembrane aspartic acid protease that plays a crucial role in the generation of the amyloid-beta (Aβ) peptide, a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease (AD). japsonline.comnih.gov The enzyme is involved in the initial cleavage of the amyloid precursor protein (APP), a step that is critical in the amyloidogenic pathway. japsonline.comnih.gov

The identification of BACE1 as a significant therapeutic target has led to extensive research into potential inhibitors that could reduce the production of Aβ and mitigate the progression of AD. japsonline.com The proposition of this compound as a potential BACE1 inhibitor through in silico methods highlights a promising avenue for its therapeutic action, suggesting that it may interfere with the foundational pathology of Alzheimer's disease. mdpi.com These preliminary computational findings indicate that this compound may possess the dual benefits of having a BACE1 inhibitory function alongside its potent neuroprotective effects. mdpi.com

Structural Similarities to Other Neuroprotective Molecules (e.g., Gastrodin)

This compound's potential for neuroprotection is further supported by its structural resemblance to other known bioactive molecules. mdpi.com Notably, it shares a high degree of structural similarity with gastrodin (B1674634), a natural phenolic glycoside derived from the orchid Gastrodia elata. mdpi.comresearchgate.net Computational analysis using a graph-based method has quantified this resemblance, revealing that gastrodin has a similarity score of 0.92 out of 1 with this compound, indicating a 92% shared chemical structure. researchgate.net

This structural analogy is significant because gastrodin is a well-documented neuroprotective agent. mdpi.com Studies have shown that gastrodin can reduce memory deficits and neuropathology in mouse models of Alzheimer's disease. mdpi.comresearchgate.netnih.gov It has also been shown to improve cognitive functions, including memory and learning, and possesses anticonvulsant effects. researchgate.net The close structural relationship between this compound and gastrodin suggests that this compound might exert its biological effects through similar mechanisms, lending support to its potential as a valuable compound for neuroprotection. researchgate.net

Cognitive and Behavioral Studies in Animal Models

To understand the functional outcomes of this compound's neuroprotective potential, researchers have utilized animal models to investigate its effects on cognition and behavior. nih.gov These models are essential for elucidating the causal relationships between a compound's administration and subsequent changes in complex processes like learning and memory. nih.gov Rodent models, in particular, are frequently used to test for deficits in cognitive tasks that are analogous to human conditions. nih.gov

This compound's Effect on Learning and Memory Impairment

In a study utilizing a scopolamine-induced model of memory impairment in rats, this compound demonstrated a significant ability to prevent deficits in learning and avoidance memory. nih.govresearchgate.net Scopolamine (B1681570) is a compound that induces cognitive dysfunction, providing a reliable model for studying potential therapeutic agents for conditions like Alzheimer's disease. nih.gov In this research, rats treated with scopolamine showed impaired performance in behavioral tests. nih.gov However, subsequent administration of this compound led to notable improvements. nih.gov

Specifically, rats treated with 2.5 mg/kg and 5 mg/kg doses of this compound showed an increased latency to enter a dark, aversive chamber, a measure of improved inhibitory avoidance memory, making their performance similar to the control group. nih.govresearchgate.net Furthermore, the 2.5 mg/kg this compound group exhibited a reduced number of entries into the dark chamber, approaching the levels of the control group. nih.govresearchgate.net These findings suggest that this compound can effectively counteract scopolamine-induced impairments in learning and memory. nih.gov

Table 1: Effect of this compound on Inhibitory Avoidance Memory in Scopolamine-Treated Rats
Treatment GroupKey Behavioral OutcomeResult Compared to Scopolamine Group
This compound (2.5 mg/kg)Latency to enter dark roomIncreased (P < 0.05) nih.gov
This compound (5 mg/kg)Latency to enter dark roomIncreased (P < 0.05) nih.gov
This compound (2.5 mg/kg)Number of entries into dark roomReduced, approached control group (P < 0.05) nih.gov
Impact on Oxidative Stress Markers in Brain Regions (e.g., Hippocampus)

The hippocampus is a brain region critical for learning and memory and is particularly vulnerable to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.govmdpi.com The same study that demonstrated this compound's behavioral benefits also investigated its impact on biochemical markers of oxidative stress within the hippocampus of the scopolamine-treated rats. nih.gov

The results indicated that scopolamine administration significantly increased the level of malondialdehyde (MDA), a marker of lipid peroxidation, while decreasing the levels of key antioxidant enzymes: superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and catalase (CAT), as well as the total antioxidant capacity (TAC). nih.govresearchgate.net this compound treatment effectively reversed these changes. nih.gov The 2.5 mg/kg dose of this compound, in particular, was shown to decrease MDA and increase SOD, GPX, and TAC. nih.gov This dose also uniquely restored CAT levels compared to the scopolamine group. nih.govresearchgate.net These results strongly suggest that this compound's ability to improve learning and memory is linked to its capacity to mitigate oxidative stress in the hippocampus. nih.gov

Table 2: Effect of this compound on Hippocampal Oxidative Stress Markers
Oxidative Stress MarkerEffect of ScopolamineEffect of this compound (2.5 mg/kg)
Malondialdehyde (MDA)Increased nih.govDecreased nih.gov
Superoxide Dismutase (SOD)Decreased nih.govIncreased nih.gov
Glutathione Peroxidase (GPX)Decreased nih.govIncreased nih.gov
Catalase (CAT)Decreased nih.govIncreased nih.gov
Total Antioxidant Capacity (TAC)Decreased nih.govIncreased nih.gov

Anti-inflammatory Properties of this compound Beyond Neuroprotection

While much of the focus on this compound's activity relates to its neuroprotective effects, evidence also points to broader anti-inflammatory properties. nih.govresearchgate.net Chronic inflammation is a contributing factor to a wide range of chronic diseases, and plant-derived compounds are increasingly being investigated for their ability to modulate inflammatory pathways. mdpi.com

Cellular and Plant-Based Inflammation Studies

This compound has demonstrated anti-inflammatory activities in studies conducted at the cellular level and in plants. nih.govresearchgate.net However, the evidence regarding its anti-inflammatory effects is not entirely uniform. nih.gov Some cellular studies have reported no significant anti-inflammatory effect for this compound. nih.govresearchgate.net For instance, one study that evaluated this compound extracted from the herb Picrorhiza kurroa did not find it to possess anti-inflammatory or antioxidative properties. nih.gov

Varied Responses to this compound Across Different Cellular Models

The biological effects of this compound have been observed to differ significantly across various cell types, indicating a complex and context-dependent mechanism of action. Research has demonstrated that this compound's impact is not uniform, with responses ranging from neuroprotection to a lack of cytotoxicity or proliferative inhibition in different cellular environments.

In neuroblastoma SH-SY5Y cells, this compound has shown notable neuroprotective properties. nih.govmdpi.com Treatment with this compound was found to decrease levels of reactive oxygen species (ROS) induced by menadione and restore mitochondrial activity to normal levels. nih.govmdpi.com This suggests a potent role in neutralizing oxidative stress and enhancing the survival of neuronal cells. mdpi.comnih.gov

Conversely, studies on other cell lines have revealed a more neutral or different activity profile. For instance, this compound did not exhibit cytotoxic effects against the human lung cancer cell line H1299. mdpi.com Similarly, in studies involving immortalized human non-tumorigenic keratinocytes (HaCaT), other compounds from Salix reticulata significantly inhibited cell proliferation, whereas this compound did not show such an effect. mdpi.com In yet another model using 3T3-L1 cells, a cell line derived from mice, this compound was found to moderately promote adipogenesis. mdpi.commdpi.com These varied outcomes underscore the specificity of this compound's biological activities, which are contingent on the particular cellular model being investigated. mdpi.commdpi.com

Summary of this compound's Effects on Various Cellular Models
Cellular ModelCell TypeObserved Effect of this compoundReference
SH-SY5YHuman NeuroblastomaNeuroprotective; Decreased ROS; Restored mitochondrial activity nih.govmdpi.comnih.gov
H1299Human Lung CancerNo cytotoxic effects mdpi.com
HaCaTHuman KeratinocytesNo significant inhibition of cell proliferation mdpi.com
3T3-L1Mouse AdipocytesModerately promoted adipogenesis mdpi.commdpi.com

Antidiabetic Potential of this compound

Research has identified this compound as a compound with potential antidiabetic properties, specifically through its ability to inhibit α-glucosidase. mdpi.commdpi.com This enzyme plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into glucose, which is then absorbed into the bloodstream. The inhibition of α-glucosidase can, therefore, help in managing postprandial hyperglycemia, a common concern in diabetes mellitus.

A study focusing on compounds extracted from the aerial parts of Vauquelinia corymbosa Bonlp (Rosaceae) demonstrated that this compound possesses favorable enzymatic inhibitory activity against both yeast and rat small intestinal α-glucosidases. mdpi.commdpi.com This inhibitory action suggests that this compound can slow down the absorption of glucose, thereby mitigating sharp increases in blood sugar levels after a meal.

The demonstrated ability of this compound to inhibit α-glucosidase activity positions it as a promising candidate for the development of new antidiabetic drugs. mdpi.commdpi.com Current α-glucosidase inhibitors are an established class of therapeutic agents for managing type 2 diabetes. nih.govnih.gov By delaying carbohydrate digestion and glucose absorption, these drugs help to maintain better glycemic control. nih.gov

The discovery of this compound's activity in this area suggests it could serve as a natural source for a novel α-glucosidase inhibitor. mdpi.commdpi.com Its plant origin may offer a new scaffold for designing and synthesizing more potent and potentially safer antidiabetic medications. Further research into the specific mechanisms and efficacy of this compound could pave the way for its inclusion in therapeutic strategies aimed at managing diabetes.

Effects on Collagen Synthesis and Tissue Remodeling

This compound has been shown to have a positive influence on collagen synthesis, a fundamental process in maintaining the structural integrity of tissues. A study by Morikawa and colleagues found that this compound extracted from the rhizomes of Picrorhiza kurroa demonstrated favorable results in promoting collagen synthesis. mdpi.com This effect was observed at concentrations between 10–30 μM, and importantly, no cytotoxicity was detected at these effective concentrations. mdpi.com

Collagen is a key protein in the extracellular matrix, providing tensile strength and elasticity to skin, bones, and connective tissues. The ability of a compound to promote its synthesis is significant for tissue repair and anti-aging applications. This compound's capacity to stimulate collagen production without causing cell damage highlights its potential for therapeutic use in conditions characterized by collagen deficiency or degradation. mdpi.com

Other Reported Biological Activities of this compound

Beyond the specific activities detailed above, this compound has been associated with a range of other biological effects, reflecting its diverse pharmacological potential. It has been reported to possess anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. nih.govmdpi.com

The anti-inflammatory and antioxidant activities of this compound are frequently noted, contributing to its neuroprotective effects by mitigating oxidative stress and inflammation in neuronal cells. nih.govmdpi.com In plant studies, this compound has been identified as an indicator of plant stress and defense, showing favorable antifungal and antibacterial properties in spruce trees. mdpi.com For example, increased this compound concentrations in Norway spruce have been associated with the tree's defense against fungal pathogens. mdpi.com While these findings in plant models are promising, further research is needed to determine if these antimicrobial effects translate to other cell types and systems. mdpi.com

Other Reported Biological Activities of this compound
Biological ActivityDescriptionReference
Anti-inflammatoryExhibits anti-inflammatory properties in various cellular studies. nih.govmdpi.com
AntioxidantActs as an antioxidant, neutralizing reactive oxygen species (ROS). nih.govmdpi.comnih.gov
NeuroprotectiveProtects neuronal cells from damage and oxidative stress. nih.govmdpi.commdpi.com
AntimicrobialShows antifungal and antibacterial properties, particularly in plant studies (e.g., spruce trees). mdpi.com

Adipogenesis Modulation

Research into the direct effects of this compound on adipogenesis, the process of fat cell formation, has been limited. However, one study has indicated a potential role for this compound in promoting this process. A study by Morikawa and colleagues reported that this compound, among other compounds, could moderately promote the adipogenesis of 3T3-L1 cells, a commonly used murine preadipocyte cell line. nih.gov This finding suggests a potential, though not yet extensively explored, influence of this compound on the differentiation and development of fat cells. Further research is required to fully elucidate the mechanisms and implications of this activity.

Antimicrobial Potential

This compound has demonstrated notable antimicrobial properties, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govencyclopedia.pub Studies have reported that this compound shows inhibitory effects against various bacterial strains with minimum inhibitory concentration (MIC) values in the range of 16–64 mg/L. nih.govencyclopedia.pub The compound's broad-spectrum antibacterial action suggests its potential as an antimicrobial agent.

In addition to its antibacterial properties, this compound is associated with antifungal activity within its natural plant sources. nih.gov For instance, an increased concentration of this compound has been observed in Norway spruce in response to the fungal pathogen Sirococcus conigenus, indicating a role in the plant's defense mechanism. nih.govencyclopedia.pub

Table 1: Antibacterial Spectrum of this compound

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive16–64 mg/L nih.govencyclopedia.pub
Staphylococcus epidermidisGram-positive16–64 mg/L nih.govencyclopedia.pub
Bacillus cereusGram-positive16–64 mg/L nih.govencyclopedia.pub
Enterococcus faecalisGram-positive16–64 mg/L nih.govencyclopedia.pub
Salmonella typhimuriumGram-negative16–64 mg/L nih.govencyclopedia.pub
Escherichia coliGram-negative16–64 mg/L nih.govencyclopedia.pub
Klebsiella pneumoniaeGram-negative16–64 mg/L nih.govencyclopedia.pub
Pseudomonas aeruginosaGram-negative16–64 mg/L nih.govencyclopedia.pub

Cytoprotective Effects

This compound exhibits significant cytoprotective activity, primarily through its antioxidant and neuroprotective mechanisms. mdpi.comresearchgate.net The compound's ability to neutralize oxidative stress is a key aspect of its protective effects on cells. nih.govmdpi.com

A pivotal mechanism of this compound's cytoprotective action is its ability to mitigate the damage caused by reactive oxygen species (ROS). nih.govmdpi.com In vitro studies using human neuroblastoma SH-SY5Y cells have demonstrated that this compound can counteract the effects of menadione, a free radical generator that induces oxidative stress. mdpi.comresearchgate.net Treatment with this compound was shown to significantly reduce the levels of ROS and mitochondrial superoxide production that were elevated by menadione. mdpi.com

Furthermore, this compound treatment helped recover normal metabolic function in cells under oxidative stress. mdpi.com Mitochondrial activity, which is significantly decreased by menadione exposure, was restored following treatment with this compound. mdpi.com These findings underscore this compound's role as a potent neuroprotectant by preserving mitochondrial integrity and function against oxidative insults. mdpi.comresearchgate.net

Table 2: Cytoprotective Effects of this compound on Menadione-Induced Oxidative Stress in SH-SY5Y Cells

ParameterEffect of Menadione (MQ)Effect of this compound Post-MQ Treatment
Reactive Oxygen Species (ROS) LevelSignificant Increase mdpi.comSignificant Decrease mdpi.com
Mitochondrial Superoxide ProductionSignificant Increase mdpi.comSignificant Decrease mdpi.com
Mitochondrial ActivitySignificant Decrease mdpi.comRecovery to Normal Levels mdpi.com

Structure Activity Relationship Sar Studies and Picein Derivatives

Elucidating Structure-Activity Relationships of Picein

This compound (PubChem CID: 92123) is defined by its core structure: a glucose molecule linked to a piceol (4-hydroxyacetophenone) aglycone. wikipedia.orgidrblab.netfishersci.fi Initial in silico investigations have provided valuable insights into its potential molecular targets. Notably, computational studies have suggested that Beta-Secretase 1 (BACE1) is a highly probable target enzyme for this compound, hinting at its potential neuroprotective role. wikipedia.orgnih.gov BACE1 is a key enzyme involved in the formation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease.

Further reinforcing its neuroprotective potential, this compound exhibits significant structural similarity to gastrodin (B1674634) (PubChem CID: 115067), another well-studied natural compound recognized for its roles in neurological disorders. A computational analysis using SIMCOMP (SIMilar COMPound) revealed a high similarity score of 0.92 between this compound and gastrodin, suggesting shared biological characteristics and potential mechanisms of action. nih.gov

Table 1: SIMCOMP Similarity Score between this compound and Gastrodin

CompoundPubChem CIDSimilarity Score with this compound (SIMCOMP)
This compound921231.00 (Self)
Gastrodin1150670.92

In vitro studies have corroborated these computational predictions, demonstrating this compound's neuroprotective properties. Treatment with this compound was shown to attenuate menadione-induced oxidative stress in SH-SY5Y neuroblastoma cells. This effect was evidenced by a significant reduction in reactive oxygen species (ROS) levels and a recovery of normal mitochondrial activity, highlighting its role as a potent neuroprotectant. wikipedia.orgnih.gov

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives are critical steps in optimizing the pharmacological profile of natural compounds like this compound. This process aims to enhance desired bioactivities, improve physicochemical properties such as solubility and stability, and potentially reduce any undesirable effects.

Chemical Modification Strategies for Enhanced Bioactivity

Chemical modification strategies for this compound derivatives typically focus on altering key structural components to modulate their interaction with biological targets. These strategies can involve:

Modification of the Aglycone (Piceol): The phenolic hydroxyl group on the piceol moiety is a potential site for derivatization. Introducing different substituents (e.g., alkyl groups, acyl groups, halogens) to the phenolic ring or the acetyl group can influence electron density, lipophilicity, and steric hindrance, thereby affecting binding affinity to target enzymes like BACE1 or modulating antioxidant capacity. For instance, strategies employed for other phenolic compounds often involve esterification or etherification of hydroxyl groups to improve membrane permeability or prodrug design.

Alteration of the Glycosyl Moiety: The glucose unit in this compound is a significant structural feature. Modifications to the sugar can include:

Changing the sugar type: Replacing glucose with other monosaccharides (e.g., galactose, xylose, rhamnose) or disaccharides can alter solubility, recognition by specific transporters or enzymes, and metabolic stability.

Modifying hydroxyl groups on the sugar: Acetylation, methylation, or sulfation of the sugar's hydroxyl groups can impact hydrogen bonding capabilities, lipophilicity, and interactions with biological macromolecules.

Removing the sugar moiety: This leads to the aglycone form, piceol, which may possess different pharmacological properties.

Synthesis of Glycosylated and Aglycone Forms

This compound is a glucoside, meaning it consists of an aglycone, piceol (PubChem CID: 7469), linked to a glucose sugar. wikipedia.orgidrblab.net The synthesis of its aglycone form, piceol, from this compound typically involves deglycosylation, often achieved through enzymatic hydrolysis (e.g., using β-glucosidases) or chemical methods (e.g., acid hydrolysis) that cleave the glycosidic bond.

Conversely, the synthesis of novel glycosylated forms of this compound or other piceol derivatives can be achieved through:

Enzymatic Glycosylation: This method utilizes glycosyltransferases (e.g., UDP-dependent glycosyltransferases, UGTs) to transfer a sugar moiety from an activated sugar donor (e.g., UDP-glucose) to the aglycone. This approach is often highly regioselective and stereoselective, mimicking natural biosynthesis pathways.

Chemical Glycosylation: Various chemical strategies exist for forming glycosidic bonds, such as Koenigs-Knorr, Helferich, or Fischer glycosylation. These methods typically involve activating the sugar donor and reacting it with the aglycone in the presence of a catalyst. Chemical methods offer versatility in introducing different sugar types and linkages but often require protecting group strategies.

Evaluation of this compound Derivatives for Specific Pharmacological Applications

The evaluation of this compound derivatives is systematically conducted to assess their enhanced or novel pharmacological activities, building upon the known properties of the parent compound. Given this compound's established neuroprotective, antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities, its derivatives are primarily evaluated for improvements in these areas. wikipedia.orgnih.gov

Evaluation typically involves a multi-faceted approach:

Neuroprotective Applications: Derivatives are tested for their ability to mitigate oxidative stress, restore mitochondrial function, and inhibit key enzymes implicated in neurodegenerative diseases, such as BACE1. In vitro assays using neuronal cell lines (e.g., SH-SY5Y cells) are crucial for assessing parameters like cell viability, ROS levels, and mitochondrial activity. wikipedia.orgnih.gov Further studies might explore their impact on amyloid-beta aggregation or tau phosphorylation.

Antioxidant Properties: The antioxidant capacity of derivatives is evaluated using various assays, including DPPH radical scavenging, ABTS decolorization, and cellular antioxidant activity (CAA) assays, to determine their ability to neutralize free radicals and protect against oxidative damage. tcmsp-e.com

Anti-inflammatory Effects: Derivatives are screened for their ability to modulate inflammatory pathways, such as inhibiting the production of pro-inflammatory mediators (e.g., cytokines, nitric oxide) or modulating enzyme activities like COX-1 and COX-2. wikipedia.org

Antidiabetic Potential: Building on this compound's α-glucosidase inhibitory activity, derivatives are evaluated for enhanced potency in inhibiting this enzyme, which plays a role in carbohydrate digestion and glucose absorption. wikipedia.org

Improved Pharmacokinetic Properties: Beyond efficacy, derivatives are evaluated for improved absorption, distribution, metabolism, and excretion (ADME) properties. This includes assessing their solubility, chemical stability, and permeability across biological barriers (e.g., blood-brain barrier for neuroprotective agents). Chemical modifications are often designed to address these aspects, and their success is validated through in vitro and in vivo pharmacokinetic studies.

The systematic design, synthesis, and comprehensive evaluation of this compound derivatives are crucial for developing compounds with optimized pharmacological profiles for specific therapeutic applications.

Preclinical Research and in Vivo Studies of Picein

Animal Models in Picein Research

Preclinical investigations utilize animal models to evaluate the efficacy and preliminary safety of potential therapeutic agents like this compound. These models are crucial for understanding the compound's effects within a living system before human trials.

Models for Neurodegenerative Diseases

This compound has been investigated in animal models for neurodegenerative conditions, particularly Alzheimer's disease (AD). A notable study employed a scopolamine-induced AD rat model to assess this compound's impact on cognitive function and oxidative stress. Scopolamine (B1681570) administration in rats typically induces memory impairment and elevates oxidative stress markers in the hippocampus, mimicking aspects of AD pathophysiology. nih.govfda.gov

In this model, intraventricular administration of this compound for seven days demonstrated significant neuroprotective effects. Specifically, this compound at doses of 2.5 mg/kg and 5 mg/kg increased the latency for entering the dark room in a passive avoidance test, suggesting an improvement in inhibitory avoidance memory, bringing the performance closer to that of the control group. nih.govfda.gov

Furthermore, this compound exhibited a modulatory effect on hippocampal oxidative stress markers. The 2.5 mg/kg dose of this compound was more effective than 5 mg/kg in decreasing malondialdehyde (MDA) levels and increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPX), and total antioxidant capacity (TAC). The 2.5 mg/kg dose also significantly increased catalase (CAT) activity compared to the scopolamine-treated group. nih.govfda.gov

These findings suggest that this compound can prevent scopolamine-induced learning and memory impairment in rats by reducing oxidative stress in the hippocampus. nih.govfda.gov

Table 1: Effects of this compound on Oxidative Stress Markers in Scopolamine-Induced AD Rat Model

MarkerScopolamine Group (vs. Control)This compound 2.5 mg/kg (vs. Scopolamine)This compound 5 mg/kg (vs. Scopolamine)
MDAIncreased (P < 0.001)Decreased (P < 0.05)Decreased (P < 0.05)
SODDecreased (P < 0.001)Increased (P < 0.05)Increased (P < 0.05)
GPXDecreased (P < 0.001)Increased (P < 0.05)Increased (P < 0.05)
CATDecreased (P < 0.001)Increased (P < 0.05)No significant difference
TACDecreased (P < 0.001)Increased (P < 0.05)Increased (P < 0.05)

Note: P-values indicate statistical significance compared to the respective control or scopolamine group. nih.govfda.gov

In silico studies have also proposed beta-secretase 1 (BACE1) as a potential molecular target for this compound, and in vitro studies have shown its neuroprotective capacity by neutralizing reactive oxygen species (ROS). nih.govfunduszeeuropejskie.gov.plnih.govresearchgate.net

Models for Inflammation and Metabolic Disorders

This compound's potential in inflammatory and metabolic disorders has been explored, albeit with less extensive in vivo data directly attributed to this compound itself.

In a study involving osteoporotic rat models, this compound was observed to reduce inflammation levels and promote bone regeneration in osteoporotic bone defects. nih.gov This suggests a role for this compound in modulating inflammatory processes associated with bone health.

Regarding metabolic disorders, cellular studies have indicated that this compound extracted from Poacynum hendersonii can moderately promote adipogenesis in 3T3-L1 cells, a mouse cell line. funduszeeuropejskie.gov.pl Additionally, this compound derived from Vauquelinia corymbosa Bonlp has demonstrated favorable enzymatic activity against yeast and rat small intestinal α-glucosidases. This finding suggests this compound's potential as an α-glucosidase inhibitor, which is relevant for the development of new antidiabetic drugs. funduszeeuropejskie.gov.pl However, comprehensive in vivo studies directly assessing this compound's efficacy in established animal models of metabolic disorders (e.g., obesity, diabetes) are limited in the publicly available literature.

Pharmacokinetic and Pharmacodynamic Investigations of this compound

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how it exerts its effects.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In preclinical development, ADME studies are typically conducted using radiolabeled compounds in various animal species, such as rodents (mice and rats) and non-rodents. These studies aim to provide quantitative information on the rate and extent of metabolism, routes of excretion for the parent compound and its metabolites, and circulating metabolites. researchgate.netlabcorp.comcontractlaboratory.commdpi.comnih.govcelljournal.orgeuropa.eu Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for measuring compound concentrations in biological samples such as blood, plasma, urine, feces, and various tissues. bienta.netnih.govoptibrium.com Quantitative whole-body autoradiography (QWBA) can also be used to assess the distribution, accumulation, and retention of drug material in preclinical species. celljournal.org

While this compound's ability to be used as an oral agent in guinea pigs has been noted, implying some level of absorption funduszeeuropejskie.gov.pl, detailed quantitative pharmacokinetic parameters for this compound, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, bioavailability, or specific metabolite profiles and tissue distribution data in animal models, are not extensively reported in the available literature.

Dose-Response Relationships and Efficacy in Preclinical Models

Dose-response relationships are critical for understanding the magnitude of a compound's effect in relation to the administered dose. Efficacy in preclinical models evaluates the compound's ability to produce the desired therapeutic effect.

In the context of neurodegenerative diseases, the study in scopolamine-induced AD rats demonstrated a dose-response relationship for this compound's neuroprotective effects. Both 2.5 mg/kg and 5 mg/kg doses improved memory, but the 2.5 mg/kg dose showed a more pronounced effect on certain oxidative stress markers (e.g., MDA, CAT) compared to the 5 mg/kg dose. nih.govfda.gov This highlights the importance of identifying optimal dose ranges for this compound's therapeutic actions.

For anti-inflammatory effects, while this compound has been shown to reduce inflammation in osteoporotic rat models nih.gov, specific dose-response data for this effect in these models are not detailed in the provided information. Similarly, for its potential antidiabetic properties, the enzymatic activity against α-glucosidases was noted, but in vivo dose-response efficacy in metabolic disorder models needs further elucidation.

Toxicology and Safety Profiling of this compound in Preclinical Settings

Preclinical toxicology and safety profiling are fundamental steps in drug development to identify potential risks and toxicities associated with a drug candidate before it progresses to human clinical trials. These studies aim to establish a compound's safety profile in animal models. contractlaboratory.combienta.netnih.govmdpi.com

Common preclinical toxicology studies include acute toxicity studies, which assess the effects of a single high dose, and subchronic toxicity studies, involving repeated administration over a longer period (e.g., 14, 28, or 90 days). contractlaboratory.comnih.govnih.govcdc.gov These studies help determine the median lethal dose (LD50), the dose at which 50% of the animals die, and the No Observed Adverse Effect Level (NOAEL), the highest dose at which no adverse effects are observed. nih.govnih.govcdc.govnebiolab.com Safety pharmacology studies also evaluate a compound's effects on vital organ systems (e.g., cardiovascular, central nervous, respiratory). bienta.net

Cellular and Molecular Targets of Picein Action

Identification of Picein's Direct and Indirect Cellular Targets

This compound exerts its effects through interactions with various cellular components, acting both directly on specific molecules and indirectly by modulating cellular processes. In silico studies have been instrumental in predicting potential biomolecular targets of this compound. For instance, Beta Secretase 1 (BACE1) has been identified as a highly ranked target enzyme for this compound through computational analysis mdpi.commdpi.comencyclopedia.pubnih.gov. The predicted binding affinity of this compound to the BACE1 active site was reported as -5.94 kcal/mol, with a dissociation constant (Ki) of 44.03 µM, suggesting a modest affinity mdpi.comencyclopedia.pubnih.gov. This interaction is significant given BACE1's role in the formation of β-amyloid (Aβ), a key factor in Alzheimer's disease pathology mdpi.com.

Enzyme Inhibition and Activation by this compound

This compound has demonstrated the ability to inhibit certain enzymes. Notably, it acts as a competitive inhibitor of a broad-specificity beta-glucosidase found in guinea pig liver, with a Ki of 0.65 mM. This compound is also a substrate for this enzyme, exhibiting a Km of 0.63 mM and a Vmax of 277,000 units/mg biocrick.com. This beta-glucosidase is capable of hydrolyzing various plant glucosides, including this compound itself, into its product, piceol encyclopedia.pubbiocrick.com. Furthermore, this compound extracted from Vauquelinia corymbosa has shown favorable enzymatic activity against yeast and rat small intestinal α-glucosidases, indicating its potential as an α-glucosidase inhibitor relevant for antidiabetic applications mdpi.comencyclopedia.pub.

Enzyme TargetType of ModulationKi Value (if inhibition)Km Value (if substrate)Vmax Value (if substrate)Organism/SourceReference
Beta Secretase 1 (BACE1)Inhibition44.03 µMN/AN/AIn silico prediction mdpi.comencyclopedia.pubnih.gov
Broad-specificity beta-glucosidaseInhibition/Substrate0.65 mM0.63 mM277,000 units/mgGuinea pig liver biocrick.com
α-glucosidasesInhibitionN/AN/AN/AYeast, rat small intestine mdpi.comencyclopedia.pub

Receptor Binding and Modulation

While extensive direct evidence for this compound's specific receptor binding and modulation is limited in the provided search results, its effects on cellular processes often imply downstream receptor involvement. The neuroprotective effects observed, for instance, could potentially involve modulation of receptors linked to oxidative stress responses or neuronal survival pathways, though specific receptor targets are not explicitly detailed in the search results.

Signal Transduction Pathway Modulation

This compound has been shown to modulate signal transduction pathways, particularly those related to oxidative stress. In human neuroblastoma SH-SY5Y cells, this compound treatment significantly decreased menadione-induced reactive oxygen species (ROS) levels and restored mitochondrial activity, indicating its role in inhibiting mitochondrial ROS formation and attenuating oxidative stress mdpi.commdpi.comencyclopedia.pubnih.gov. This suggests an influence on signal transduction pathways involved in cellular defense against oxidative damage and mitochondrial function. The upregulation of peroxisome proliferator-activated receptor (PPAR) has also been linked to the neuroprotective effect of similar compounds, which may suggest an indirect modulation of this pathway by this compound mdpi.com.

Gene Expression and Proteomic Profiling in Response to this compound

Research on this compound's impact on gene expression and proteomic profiling is emerging. While specific detailed findings on global gene expression changes directly induced by this compound are not extensively provided in the search results, studies have alluded to its influence on cellular responses at the proteome level. For example, in the context of abiotic stress in plants, abscisic acid (ABA) pretreatment was found to reduce leaf damage at the proteome level, with this compound being negatively regulated in response to UV-B radiation in Rhododendron chrysanthum researchgate.net. This suggests that this compound levels can be influenced by environmental stressors and, conversely, may play a role in cellular responses that could be reflected in proteomic changes. Comprehensive proteomic profiling involves identifying and quantifying proteins from complex biological mixtures, utilizing techniques like mass spectrometry tandfonline.comcreative-proteomics.com.

In Silico and Computational Approaches for Target Prediction

In silico and computational approaches are increasingly vital for predicting the cellular and molecular targets of small molecules like this compound, offering cost-effective and time-saving alternatives to traditional experimental methods creative-biolabs.comnih.govnih.govnih.gov. These methods leverage chemical similarity searching, data mining, machine learning, and bioactivity spectral analysis to identify potential target classes creative-biolabs.com.

Network Pharmacology Analysis of this compound Interactions

Network pharmacology is an advanced approach employed to unravel the complex mechanisms of action of compounds, especially those derived from natural sources, by analyzing their interactions within biological networks xiahepublishing.com. This methodology is particularly valuable for understanding the "multi-component, multi-target, and multi-pathway" characteristics often observed in traditional medicines xiahepublishing.comfrontiersin.org.

A significant network pharmacology study investigated the mode of action of Picrorhiza kurroa extract, a Himalayan herb known for its various traditional uses, which contains this compound as one of its bioactive compounds nih.gov. This comprehensive analysis identified 33 bioactive compounds within the extract and predicted 56 potential protein targets nih.gov. By constructing compound-target, target-pathway, and compound-target-pathway networks, the study shed light on the intricate web of interactions.

The network pharmacology analysis revealed several key protein targets potentially modulated by the Picrorhiza kurroa extract, and by extension, its active components like this compound. These targets are involved in various cellular processes and signaling pathways.

Table 1: Key Protein Targets Identified in Network Pharmacology Analysis of Picrorhiza kurroa Extract (containing this compound) nih.gov

Gene SymbolFull Protein NameRole/Associated Pathway (General)
MMP1Matrix Metallopeptidase 1Extracellular matrix degradation
PRKCAProtein Kinase C AlphaCell signaling, proliferation
MMP7Matrix Metallopeptidase 7Extracellular matrix degradation
IL18Interleukin 18Inflammatory response
IL1Interleukin 1 BetaInflammatory response
TNFTumor Necrosis FactorInflammatory response, apoptosis
ACEAngiotensin-Converting EnzymeBlood pressure regulation
ASCApoptosis-associated speck-like protein containing a CARDInflammasome activation
CASP1Caspase 1Apoptosis, inflammasome activation
NLRP3NLR Family Pyrin Domain Containing 3Inflammasome activation
MAPK14Mitogen-Activated Protein Kinase 14Cell growth, differentiation
MAPK8Mitogen-Activated Protein Kinase 8Cell growth, differentiation

The study further identified several major signaling pathways that are potentially influenced by the compounds, including this compound, within the Picrorhiza kurroa extract nih.gov. These pathways are critical in various physiological and pathological processes.

Table 2: Major Signaling Pathways Identified in Network Pharmacology Analysis of Picrorhiza kurroa Extract (containing this compound) nih.gov

Pathway NameAssociated Biological Processes (General)
MAPK signaling pathwayCell growth, proliferation, differentiation, stress response
Renin-Angiotensin System (RAS)Blood pressure regulation, fluid balance
TNF signaling pathwayInflammation, immune response, cell survival/death

These findings from network pharmacology analyses provide a holistic view of this compound's potential interactions, suggesting its involvement in modulating inflammatory responses, cell signaling cascades, and enzymatic activities, which aligns with its observed biological effects such as neuroprotection and antimicrobial properties.

Emerging Research Areas and Therapeutic Potential of Picein

Picein in Combination Therapies

The concept of combination therapy involves the use of multiple therapeutic agents to achieve enhanced efficacy, overcome drug resistance, or reduce adverse effects associated with monotherapy tcmsp-e.com. While specific research on this compound in combination therapies is limited, its established biological activities suggest a promising role in such approaches. For instance, given its anti-inflammatory and antioxidant properties, this compound could potentially be combined with other agents to mitigate inflammation and oxidative stress, which are underlying factors in numerous chronic and degenerative diseases fishersci.fifishersci.caidrblab.net. In oncology, combination therapies are often employed to target multiple pathways simultaneously, thereby reducing the likelihood of tumor drug resistance and improving patient outcomes tcmsp-e.com. This compound's neuroprotective potential, as indicated by its ability to recover mitochondrial activity and target BACE-1 in in silico studies, suggests its possible inclusion in combination regimens for neurodegenerative disorders, where it could complement existing treatments by addressing oxidative stress and mitochondrial dysfunction fishersci.fi.

Novel Delivery Systems for this compound

The development of novel drug delivery systems (NDDS) aims to optimize the administration of pharmaceutical compounds, enhancing their effectiveness, safety, and targeting capabilities. These systems can improve drug bioavailability, enable modified drug release, decrease dosing frequency, and achieve targeted drug delivery. For this compound, exploring NDDS could significantly enhance its therapeutic utility, particularly given its potential applications. Various NDDS platforms, such as nanoparticles (e.g., lipid nanoparticles), exosomes, niosomes, microencapsulation, and targeted drug delivery systems, are being explored in the pharmaceutical industry. Transdermal therapeutic systems and 3D printing are also emerging as innovative delivery methods. Applying these advanced delivery technologies to this compound could potentially lead to improved absorption, prolonged circulation, and targeted delivery to specific tissues or cells, thereby maximizing its therapeutic benefits and overcoming potential challenges related to its physicochemical properties.

This compound's Role in Plant Defense Mechanisms and Stress Response

This compound, as a phenolic compound, plays a significant role in the defense mechanisms of plants, particularly in response to biotic and abiotic stresses wikipedia.org. Plants produce secondary metabolites, including phenolics, as defense compounds against various threats such as pathogens, herbivores, UV radiation, drought, and extreme temperatures. The production of these phytochemicals is often induced or enhanced when a plant experiences stress or attack.

Phenolic compounds contribute to plant defense through several mechanisms:

Antimicrobial Activity: Many phytochemicals, including phenolics, exhibit potent antimicrobial properties, inhibiting the growth of bacteria, fungi, and other pathogens.

Antioxidant Properties: Under stress conditions, plants often increase the production of reactive oxygen species (ROS). Phenolic compounds act as antioxidants, scavenging ROS and protecting plant cells from oxidative damage, thereby contributing to stress tolerance and resilience.

Signaling Pathways: These metabolites can activate different signaling pathways within the plant, such as the jasmonic acid and salicylic (B10762653) acid pathways, which are crucial for systemic acquired resistance (SAR) against pathogens and herbivores.

Physical and Chemical Barriers: Phenolics can be integrated into plant cell walls, providing structural reinforcement and acting as physical barriers against pathogen invasion. They can also deter herbivores through their taste or toxicity.

The synthesis and accumulation of phenolic compounds, including this compound, are often recorded immediately after infection or exposure to stress, highlighting their crucial role in the plant's intricate defense system.

Bioavailability and Metabolic Fate of this compound in Biological Systems

Understanding the bioavailability and metabolic fate of this compound is crucial for its development as a therapeutic agent. Bioavailability refers to the portion of an absorbed substance that can be distributed to cells and tissues, while bioaccessibility is the portion released or remaining after digestion that can be absorbed.

This compound's predicted pharmacokinetic properties provide insights into its behavior in biological systems:

PropertyValueSource
Molecular FormulaC14H18O7
Molecular Weight ( g/mol )298.291 wikipedia.org
XLogP3 (predicted)-0.7
Topological Polar Surface Area (TPSA)116.45 Ų
Caco-2 Permeability-5.539
Human Intestinal Absorption (HIA)0.677
Plasma Protein Binding (PPB)51.22%
Blood-Brain Barrier (BBB) Penetration0.352 (Non-Permeable)

This compound is a glycoside, meaning it consists of a sugar molecule (glucose) attached to an aglycone (piceol) wikipedia.org. The metabolic fate of glycosides often involves enzymatic hydrolysis by gut microbiota or host enzymes, which can cleave the sugar moiety, releasing the more lipophilic aglycone. This deglycosylation can significantly impact the bioavailability and bioactivity of the compound. In silico studies have been used to identify putative biomolecular targets for this compound, suggesting its potential neuroprotective role fishersci.fi. Further detailed in vivo studies are necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various biological systems.

Potential Clinical Applications and Future Translational Research

This compound holds significant potential for clinical applications, particularly in areas related to oxidative stress and neuroinflammation, which are implicated in various diseases fishersci.fifishersci.caidrblab.net. Its demonstrated antioxidative and anti-inflammatory properties make it a candidate for addressing conditions where these processes play a pathological role fishersci.fifishersci.caidrblab.net.

One of the most promising areas of research for this compound is in neurodegenerative diseases (NDDs) fishersci.fifishersci.caidrblab.net. Studies have indicated that this compound can reduce oxidative stress and recover mitochondrial activity, which are key factors in the pathogenesis and progression of NDDs fishersci.fi. In silico investigations have also suggested BACE-1 as a potential target enzyme for this compound, indicating its possible neuroprotective role fishersci.fi.

Translational research is critical for bridging the gap between basic scientific discoveries and practical clinical applications. For this compound, future translational research should focus on:

Preclinical Validation: Conducting more extensive animal studies to confirm the antioxidative, anti-inflammatory, and neuroprotective properties observed in cellular and in silico models fishersci.fi.

Mechanism of Action Elucidation: Further investigating the precise molecular mechanisms through which this compound exerts its therapeutic effects.

Formulation Development: Developing stable and bioavailable formulations, potentially utilizing novel delivery systems, to optimize its therapeutic efficacy.

Exploration in Other Disease Models: Expanding research beyond NDDs to explore this compound's potential in other inflammatory or oxidative stress-related conditions.

The ultimate goal of this translational research is to validate this compound as a safe and effective therapeutic agent, paving the way for its potential clinical development and integration into patient care fishersci.fi.

Q & A

Q. Q1. What are the standard methodologies for isolating and purifying Picein from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol/water) followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) or HPLC. Purity validation requires spectroscopic methods (NMR, MS) and comparison with literature data . For reproducibility, document solvent ratios, temperature, and pressure conditions rigorously. Ensure known compounds are cross-referenced with published spectral data .

Q. Q2. Which spectroscopic techniques are essential for characterizing this compound’s structural identity?

Methodological Answer: Use a combination of:

  • 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) to assign stereochemistry and functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • IR spectroscopy to identify hydroxyl and glycosidic bonds.
    Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities .

Q. Q3. How can researchers validate this compound’s stability under varying experimental conditions?

Methodological Answer: Design accelerated stability studies:

  • Expose this compound to pH gradients (2–12), UV light, and thermal stress (40–80°C).
  • Monitor degradation via HPLC-UV or LC-MS at timed intervals.
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include negative controls (e.g., inert atmosphere) to isolate degradation pathways .

Advanced Research Questions

Q. Q4. How to resolve contradictions in this compound’s reported bioactivity across pharmacological studies?

Methodological Answer: Apply systematic meta-analysis:

  • PICOT Framework : Define Population (cell lines/animal models), Intervention (dose, administration route), Comparison (positive/negative controls), Outcome (IC50_{50}, bioavailability), and Time (exposure duration) .
  • Statistically assess heterogeneity (I2^2 statistic) and publication bias (funnel plots).
  • Reconcile discrepancies by standardizing assay protocols (e.g., ATP levels vs. caspase-3 for apoptosis) .

Q. Q5. What experimental strategies mitigate confounding variables in this compound’s in vivo pharmacokinetic studies?

Methodological Answer:

  • Population : Use isogenic animal models to reduce genetic variability.
  • Intervention : Employ stable isotope-labeled this compound (e.g., 13^{13}C) for precise LC-MS/MS quantification.
  • Control : Include sham-treated cohorts and matrix-matched calibration standards.
  • Outcome : Measure metabolite profiles (e.g., glucuronidation) and tissue distribution via autoradiography .

Q. Q6. How to design a study investigating this compound’s synergistic effects with other phytochemicals?

Methodological Answer:

  • Factorial Design : Test this compound alone and in combination (e.g., 2×2 matrix) at multiple concentrations.
  • Outcome Metrics : Use Chou-Talalay’s Combination Index (CI) to classify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1).
  • Mechanistic Analysis : Pair transcriptomics (RNA-seq) with pathway enrichment tools (KEGG, GO) to identify co-regulated targets .

Methodological Challenges

Q. Q7. How to address low yields in this compound synthesis without compromising purity?

Methodological Answer: Optimize reaction parameters via Design of Experiments (DoE):

  • Variables: Catalyst loading, temperature, solvent polarity.
  • Response Surface Methodology (RSM) identifies optimal conditions.
  • Implement continuous-flow systems for improved heat/mass transfer. Validate purity with orthogonal methods (HPLC, melting point) .

Q. Q8. What statistical approaches are robust for analyzing non-linear dose-response relationships of this compound?

Methodological Answer:

  • Non-linear Regression : Fit data to Hill, Logit, or Weibull models.
  • Model Selection : Use Akaike Information Criterion (AIC) to compare fits.
  • Bootstrap Resampling : Estimate confidence intervals for EC50_{50}/IC50_{50} values. Report R2^2 and residual plots to assess goodness-of-fit .

Data Reproducibility and Reporting

Q. Q9. What minimal data must be included to ensure reproducibility of this compound’s biological assays?

Methodological Answer:

  • MIAME Standards : Document cell line authentication (STR profiling), passage numbers, and culture conditions.
  • Pharmacological Data : Provide exact concentrations, exposure times, and vehicle controls.
  • Negative/Positive Controls : Include reference inhibitors (e.g., cycloheximide for cytotoxicity).
  • Raw Data : Deposit spectra, chromatograms, and dose-response curves in public repositories (e.g., Zenodo) .

Q. Q10. How to structure a research proposal on this compound’s mechanism of action using PICOT?

Methodological Answer:

  • Population : Human hepatocytes (HepG2) with CYP3A4 overexpression.
  • Intervention : this compound (10–100 μM) ± CYP inhibitor (ketoconazole).
  • Comparison : Vehicle control and silymarin (positive control).
  • Outcome : CYP3A4 activity (luminescence assay) and metabolite profiling (UPLC-QTOF).
  • Time : 24–72 hr exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.